Inhibiteur mutant d'IDH1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Les inhibiteurs de l'isocitrate déshydrogénase 1 (IDH1) mutante sont une classe de composés conçus pour cibler et inhiber l'activité des enzymes IDH1 mutantes. Ces mutations, en particulier à la position R132, sont couramment trouvées dans divers cancers, y compris la leucémie aiguë myéloïde et les gliomes. L'enzyme IDH1 mutante produit un oncométabolite appelé D-2-hydroxyglutarate, qui perturbe le métabolisme cellulaire normal et favorise la tumorigenèse .

Applications De Recherche Scientifique

Mutant IDH1 inhibitors have a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry:

- Used as tools to study the biochemical pathways involving IDH1 and its role in cellular metabolism .

Biology:

Medicine:

- Clinically used to treat cancers with IDH1 mutations, such as acute myeloid leukemia and gliomas .

- Investigated for their potential to restore normal cellular differentiation and reduce tumor growth .

Industry:

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse des inhibiteurs de l'IDH1 mutante implique plusieurs étapes, y compris la formation de composés hétérocycliques. Par exemple, une méthode implique l'utilisation de composés s-triaziniques, qui sont synthétisés par une série de réactions impliquant la condensation d'amines appropriées avec du chlorure de cyanurique dans des conditions contrôlées . Une autre approche implique l'utilisation du criblage virtuel pour identifier des inhibiteurs potentiels parmi les médicaments approuvés par la FDA existants .

Méthodes de production industrielle : La production industrielle d'inhibiteurs de l'IDH1 mutante implique généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus peut inclure des étapes telles que la cristallisation, la purification et la formulation pour produire le produit pharmaceutique final .

Analyse Des Réactions Chimiques

Types de réactions : Les inhibiteurs de l'IDH1 mutante subissent principalement des réactions de substitution, où des groupes fonctionnels spécifiques sont introduits ou modifiés pour améliorer leur activité inhibitrice. Ces réactions impliquent souvent l'utilisation de réactifs tels que le chlorure de cyanurique et diverses amines .

Réactifs et conditions courants :

Chlorure de cyanurique : Utilisé comme matière première pour la synthèse de composés s-triaziniques.

Amines : Réagissent avec le chlorure de cyanurique pour former les structures hétérocycliques souhaitées.

Principaux produits : Les principaux produits de ces réactions sont des composés hétérocycliques avec des caractéristiques structurales spécifiques qui leur permettent de se lier à l'enzyme IDH1 mutante et de l'inhiber .

4. Applications de la recherche scientifique

Les inhibiteurs de l'IDH1 mutante ont un large éventail d'applications dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie.

Chimie :

- Utilisés comme outils pour étudier les voies biochimiques impliquant l'IDH1 et son rôle dans le métabolisme cellulaire .

Biologie :

- Utilisés dans la recherche pour comprendre les mécanismes moléculaires du développement et de la progression du cancer .

Médecine :

- Utilisés cliniquement pour traiter les cancers avec des mutations de l'IDH1, telles que la leucémie aiguë myéloïde et les gliomes .

- Etudiés pour leur potentiel à restaurer la différenciation cellulaire normale et à réduire la croissance tumorale .

Industrie :

- Utilisés dans le développement de nouveaux agents thérapeutiques et de formulations pharmaceutiques .

5. Mécanisme d'action

Les inhibiteurs de l'IDH1 mutante exercent leurs effets en se liant au site actif de l'enzyme IDH1 mutante, bloquant ainsi sa capacité à produire du D-2-hydroxyglutarate. Cette inhibition restaure le métabolisme cellulaire normal et réduit le potentiel oncogène des cellules . Les cibles moléculaires de ces inhibiteurs comprennent les résidus du site actif de l'enzyme IDH1 mutante, et les voies impliquées sont celles liées au métabolisme cellulaire et à la régulation épigénétique .

Mécanisme D'action

Mutant IDH1 inhibitors exert their effects by binding to the active site of the mutant IDH1 enzyme, thereby blocking its ability to produce D-2-hydroxyglutarate. This inhibition restores normal cellular metabolism and reduces the oncogenic potential of the cells . The molecular targets of these inhibitors include the active site residues of the mutant IDH1 enzyme, and the pathways involved are those related to cellular metabolism and epigenetic regulation .

Comparaison Avec Des Composés Similaires

Les inhibiteurs de l'IDH1 mutante sont uniques dans leur capacité à cibler spécifiquement la forme mutante de l'enzyme IDH1, contrairement à d'autres inhibiteurs qui peuvent cibler les formes sauvage et mutante. Des composés similaires comprennent les inhibiteurs de l'IDH2 mutante, qui produisent également du D-2-hydroxyglutarate mais diffèrent par leur enzyme cible spécifique et leur site de mutation .

Liste des composés similaires :

Propriétés

IUPAC Name |

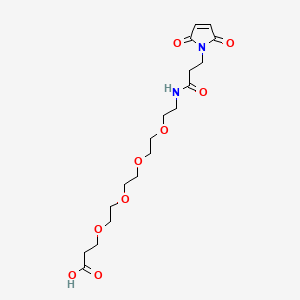

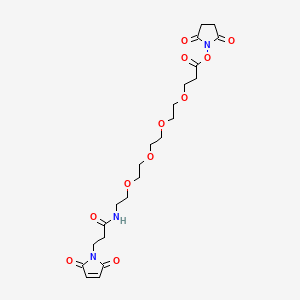

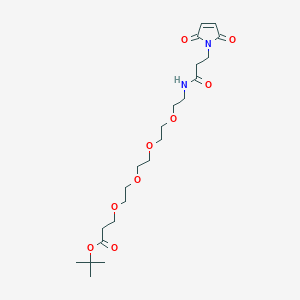

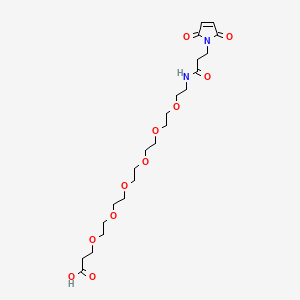

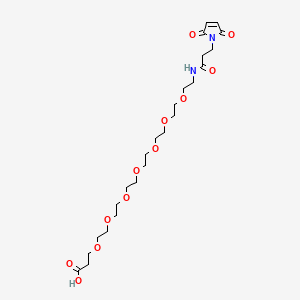

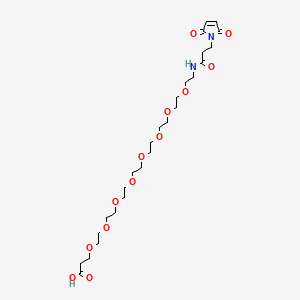

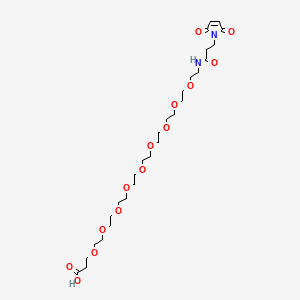

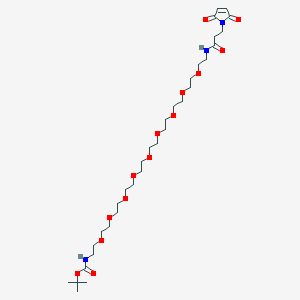

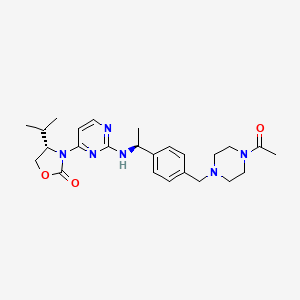

(4S)-3-[2-[[(1S)-1-[4-[(4-acetylpiperazin-1-yl)methyl]phenyl]ethyl]amino]pyrimidin-4-yl]-4-propan-2-yl-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N6O3/c1-17(2)22-16-34-25(33)31(22)23-9-10-26-24(28-23)27-18(3)21-7-5-20(6-8-21)15-29-11-13-30(14-12-29)19(4)32/h5-10,17-18,22H,11-16H2,1-4H3,(H,26,27,28)/t18-,22+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEWLUEOYYPKPQL-PGRDOPGGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1COC(=O)N1C2=NC(=NC=C2)NC(C)C3=CC=C(C=C3)CN4CCN(CC4)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)CN2CCN(CC2)C(=O)C)NC3=NC=CC(=N3)N4[C@H](COC4=O)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34N6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.